2-(Hexylimino-(2-chlorophenyl)methyl)-4-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hexylimino-(2-chlorophenyl)methyl)-4-chlorophenol is an organic compound that features a complex structure with both phenolic and imino functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexylimino-(2-chlorophenyl)methyl)-4-chlorophenol typically involves the condensation of 2-chlorobenzaldehyde with hexylamine, followed by a subsequent reaction with 4-chlorophenol. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors could also be explored to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Hexylimino-(2-chlorophenyl)methyl)-4-chlorophenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Various substituted phenols and derivatives.
Scientific Research Applications
2-(Hexylimino-(2-chlorophenyl)methyl)-4-chlorophenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hexylimino-(2-chlorophenyl)methyl)-4-chlorophenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the imino group can form covalent bonds with nucleophilic sites. These interactions can modulate various biochemical pathways and exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hexylimino-(2-chlorophenyl)methyl)-4-bromophenol
- 2-(Hexylimino-(2-chlorophenyl)methyl)-4-fluorophenol
- 2-(Hexylimino-(2-chlorophenyl)methyl)-4-iodophenol
Uniqueness
2-(Hexylimino-(2-chlorophenyl)methyl)-4-chlorophenol is unique due to the presence of both chlorophenyl and hexylimino groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions and reactivity compared to other similar compounds.
Properties
CAS No. |
80018-10-6 |
---|---|
Molecular Formula |
C19H21Cl2NO |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
4-chloro-2-[C-(2-chlorophenyl)-N-hexylcarbonimidoyl]phenol |
InChI |
InChI=1S/C19H21Cl2NO/c1-2-3-4-7-12-22-19(15-8-5-6-9-17(15)21)16-13-14(20)10-11-18(16)23/h5-6,8-11,13,23H,2-4,7,12H2,1H3 |
InChI Key |
MXQCDPGEIVEAGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.